

An In-depth Technical Guide to Nonanenitrile (CAS 2243-27-8)

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Compound of Interest

Compound Name: Nonanenitrile

Cat. No.: B147369

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Introduction

Nonanenitrile, also known by synonyms such as Pelargonitrile and Octyl cyanide, is a linear aliphatic nitrile with the chemical formula $C_9H_{17}N$.^{[1][2]} It is characterized by a nine-carbon chain with a cyano ($-C\equiv N$) functional group at one terminus.^[2] At room temperature, it exists as a colorless to pale yellow liquid with a faint, fatty odor.^[1] The presence of the polar nitrile group and a long, nonpolar alkyl chain gives the molecule a dual nature, making it insoluble in water but soluble in organic solvents like ethanol and acetone.^{[1][2]} This compound serves as a versatile intermediate in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals.^{[1][2]}

Physicochemical and Toxicological Data

A summary of key quantitative data for **Nonanenitrile** is presented below for easy reference and comparison.

Table 1: Physicochemical Properties of **Nonanenitrile**

Property	Value	Source(s)
Identifiers		
CAS Number	2243-27-8	[3][4]
EC Number	218-808-9	[3]
Beilstein Registry No.	1746339	[3][5]
PubChem CID	16715	[6]
Molecular Properties		
Molecular Formula	C ₉ H ₁₇ N	[1][2][4]
Molecular Weight	139.24 g/mol	[3][6]
Canonical SMILES	CCCCCCCCC#N	[3][6]
InChIKey	PLZZPPHAMDJOSR- UHFFFAOYSA-N	[3][4][6]
Physical Properties		
Physical State	Liquid	[1][3]
Melting Point	-34.2 °C to -35 °C	[5][7][8]
Boiling Point	224 - 225.2 °C @ 760 mmHg	[1][3][5][8]
Density	0.786 g/mL at 25 °C	[3][8]
Vapor Density	4.6 (vs air)	[3][5]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	[5]
Refractive Index	n ₂₀ /D 1.426	[3][8]
Flash Point	81.1 - 82 °C (Closed Cup)	[3][5]
Solubility		
Water	Poor/Insoluble	[1][2]
Organic Solvents	Soluble (e.g., ethanol, acetone)	[1]

Table 2: Toxicological and Safety Data

Parameter	Value	Details	Source(s)
Acute Toxicity			
Oral LD50	2059 mg/kg	Mouse	[5]
GHS Hazard Statements	H315, H319	Causes skin irritation, Causes serious eye irritation	[6][9]
GHS Pictograms	Warning	[6]	
General Hazards	Harmful if swallowed, inhaled, or in contact with skin.[10] Contact with acids liberates very toxic gas (hydrogen cyanide). [10]		

Synthesis and Experimental Protocols

Nonanenitrile is commonly synthesized via a nucleophilic substitution reaction. A standard laboratory method involves the reaction of an 8-carbon alkyl halide, such as 1-bromooctane, with an alkali metal cyanide, like sodium or potassium cyanide. This is a classic S_N2 reaction where the cyanide ion (CN⁻) acts as a nucleophile, displacing the bromide ion.

Experimental Protocol: Synthesis of Nonanenitrile from 1-Bromooctane

This protocol is a representative procedure for the synthesis of aliphatic nitriles.

Materials:

- 1-Bromooctane
- Sodium Cyanide (NaCN)

- Dimethyl Sulfoxide (DMSO) or Ethanol
- Diethyl ether
- Saturated Sodium Bicarbonate solution
- Saturated Sodium Chloride (brine) solution
- Anhydrous Magnesium Sulfate (MgSO_4)
- Reflux apparatus, Separatory funnel, Distillation apparatus

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in a suitable solvent such as DMSO or aqueous ethanol.
- **Nucleophilic Substitution:** Slowly add 1-bromooctane to the stirred cyanide solution.
- **Heating:** Heat the reaction mixture under reflux for several hours to ensure the reaction goes to completion. The progress can be monitored by Gas Chromatography (GC).
- **Workup:** After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.
- **Extraction:** Shake the funnel to extract the product into the ether layer. Separate the layers and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
- **Drying and Filtration:** Dry the ether layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Purification:** Remove the solvent (diethyl ether) by rotary evaporation. The crude **Nonanenitrile** is then purified by vacuum distillation to yield a clear liquid.[3]

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals in a properly equipped facility, adhering to all necessary safety precautions, especially when handling highly toxic cyanides.

Chemical Reactivity and Applications

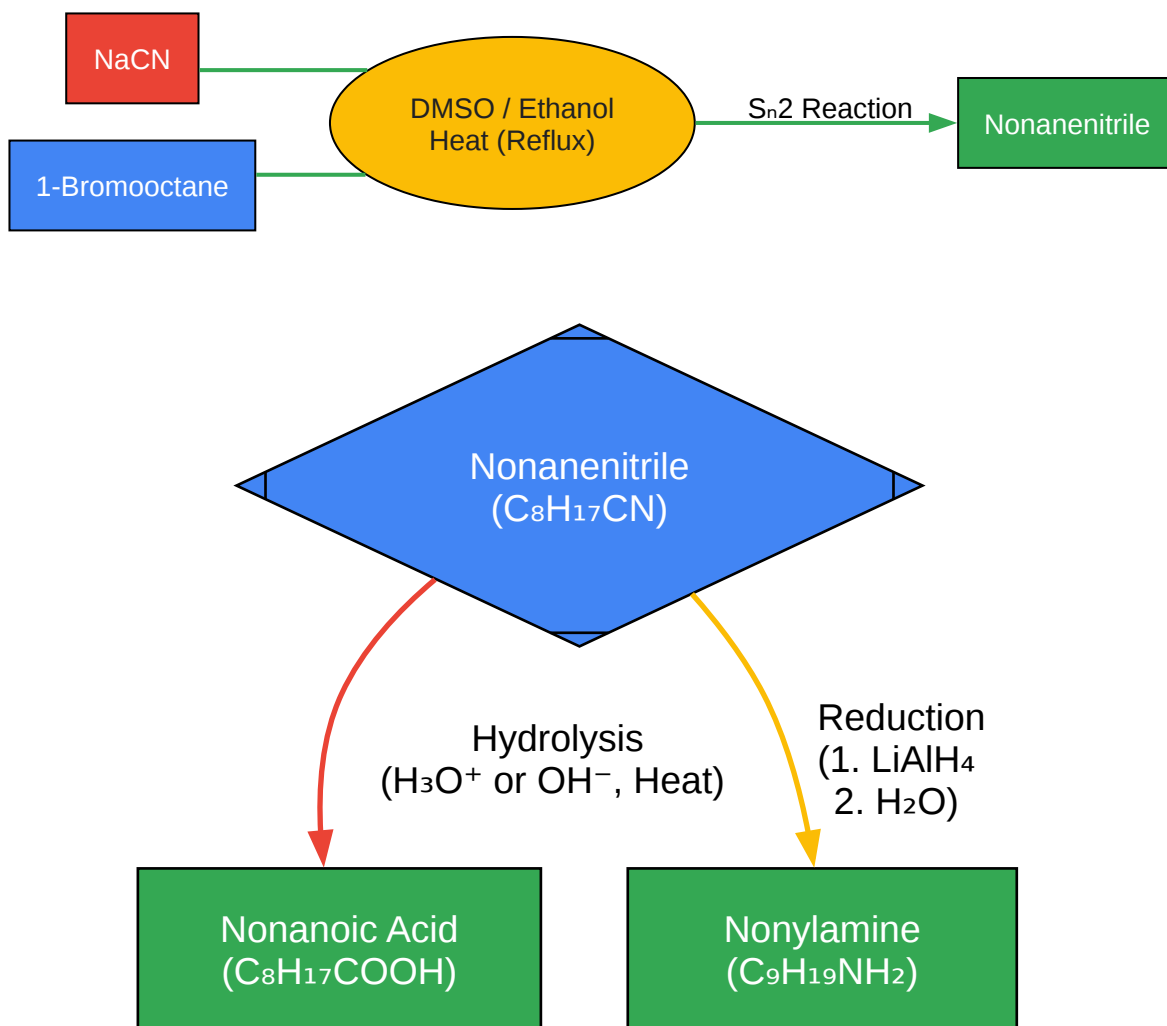
The cyano group in **Nonanenitrile** is a versatile functional group that can undergo several important transformations, making it a valuable intermediate in organic synthesis.^[2]

- **Hydrolysis:** Nitriles can be hydrolyzed under acidic or basic conditions to form carboxylic acids.^{[11][12]} The hydrolysis of **Nonanenitrile** yields nonanoic acid. Under acidic conditions (e.g., heating with dilute HCl), the products are nonanoic acid and an ammonium salt.^[11] Under basic conditions (e.g., heating with NaOH solution), the initial product is the sodium salt of the carboxylic acid (sodium nonanoate) and ammonia gas.^[11] Acidification of the salt is then required to obtain the free nonanoic acid.^{[11][13]}
- **Reduction:** The nitrile group can be reduced to a primary amine.^[14] Powerful reducing agents like lithium aluminum hydride (LiAlH_4) followed by an aqueous workup will convert **Nonanenitrile** to nonylamine (1-nonanamine).^[15] This reaction is a key step in synthesizing long-chain primary amines from alkyl halides via a nitrile intermediate.

These transformations make **Nonanenitrile** a precursor for producing nonanoic acid and nonylamine, which have applications in the synthesis of surfactants, lubricants, and pharmaceutical agents.^[1]

Visualizing Chemical Workflows

The key chemical transformations of **Nonanenitrile** can be visualized as logical workflows.



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